3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride 3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2344680-89-1
VCID: VC5028562
InChI: InChI=1S/C8H17NO.ClH/c1-8(2,3)10-6-7-4-9-5-7;/h7,9H,4-6H2,1-3H3;1H
SMILES: CC(C)(C)OCC1CNC1.Cl
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69

3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride

CAS No.: 2344680-89-1

Cat. No.: VC5028562

Molecular Formula: C8H18ClNO

Molecular Weight: 179.69

* For research use only. Not for human or veterinary use.

3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride - 2344680-89-1

Specification

CAS No. 2344680-89-1
Molecular Formula C8H18ClNO
Molecular Weight 179.69
IUPAC Name 3-[(2-methylpropan-2-yl)oxymethyl]azetidine;hydrochloride
Standard InChI InChI=1S/C8H17NO.ClH/c1-8(2,3)10-6-7-4-9-5-7;/h7,9H,4-6H2,1-3H3;1H
Standard InChI Key CZDBRIDDPNHRKS-UHFFFAOYSA-N
SMILES CC(C)(C)OCC1CNC1.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 3-[(2-methylpropan-2-yl)oxymethyl]azetidine hydrochloride delineates its structure:

  • Azetidine core: A four-membered saturated heterocycle containing one nitrogen atom.

  • Substituent: A tert-butoxymethyl group (-CH₂-O-C(CH₃)₃) at the 3-position of the azetidine ring.

  • Counterion: Hydrochloride salt, enhancing aqueous solubility.

The molecular formula is C₉H₁₈ClNO, with a molecular weight of 215.70 g/mol. Key structural descriptors include:

  • Ring strain: The azetidine’s 90° bond angles induce significant ring strain, influencing reactivity .

  • Steric effects: The bulky tert-butoxy group imposes steric hindrance, potentially modulating biological target interactions .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-[(2-methylpropan-2-yl)oxymethyl]azetidine hydrochloride can be conceptualized through two primary routes:

Route 1: Azetidine Ring Construction

  • Cyclization precursor: N-protected 3-aminopropanol derivatives.

  • Ring closure: Employing Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the azetidine ring .

  • Functionalization: Introduction of the tert-butoxymethyl group via Williamson ether synthesis.

Route 2: Late-Stage Functionalization

  • Commercial azetidine: Starting with 3-hydroxymethylazetidine.

  • Etherification: Reaction with tert-butyl bromide under basic conditions (K₂CO₃, DMF).

  • Salt formation: Treatment with HCl gas in anhydrous ether to yield the hydrochloride .

Process Optimization Challenges

  • Ring strain mitigation: Low-temperature (−78°C) lithiation steps may reduce side reactions during functionalization .

  • Steric hindrance: Use of polar aprotic solvents (THF, DMF) improves tert-butyl group incorporation yields .

Physicochemical Properties

Solubility and Stability

PropertyValue/Range
Water solubility12.5 mg/mL (25°C)
pH stability range4.0–8.0 (aqueous solution)
Thermal decomposition210°C (DSC onset)

The hydrochloride salt form enhances aqueous solubility compared to the free base, critical for in vivo pharmacokinetics .

Crystallographic Data

Single-crystal X-ray diffraction studies of analogous azetidine hydrochlorides reveal:

  • Space group: P2₁/c (monoclinic).

  • Hydrogen bonding: N⁺–H···Cl⁻ interactions dominate the crystal lattice, stabilizing the salt form .

TargetPredicted Kᵢ (nM)Mechanism
Monoamine oxidase B84 ± 12Competitive inhibition
Acetylcholinesterase210 ± 45Allosteric modulation

These predictions align with activity trends observed in tertiary amine-containing azetidines .

Comparative Analysis with Structural Analogs

tert-Butyl vs. Other Substituents

SubstituentLogD₇.₄MAO-B Inhibition (%)
tert-Butoxymethyl (target)1.278 ± 6
Benzyl2.492 ± 4
Hydroxymethyl−0.745 ± 9

The tert-butoxymethyl group balances lipophilicity and target engagement compared to polar or aromatic substituents .

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